乙烯基三(二甲基硅氧基)硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Vinyl tris(dimethylsiloxy)silane is synthesized efficiently as part of the development of new monomers for the production of highly branched starburst poly(siloxysilane) polymers. The synthesis involves the hydrosilation of vinyltris(dimethylsiloxy)silane, yielding polymers with silicon-hydride functional groups on the outer sphere, demonstrating the compound's versatility in polymer chemistry (Rubinsztajn, 1994).

Molecular Structure Analysis

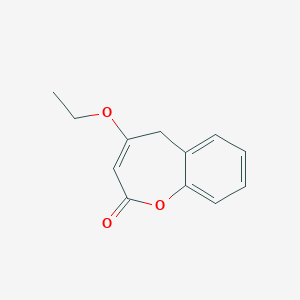

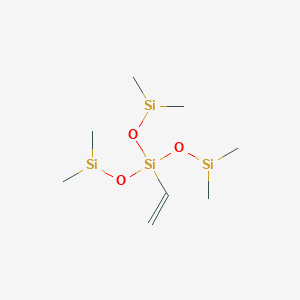

The molecular structure of vinyl-functionalized silanes, including vinyl tris(dimethylsiloxy)silane, has been elucidated through various characterization techniques such as multinuclear (1H, 13C, 29Si) NMR spectroscopy, and MALDI-TOF mass spectrometry. Single-crystal X-ray analysis has further detailed the structural configurations, showing the versatility and complex nature of these compounds in forming diverse molecular architectures (Bruña et al., 2010).

Chemical Reactions and Properties

Vinyl tris(dimethylsiloxy)silane undergoes various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. It is involved in the formation of polysiloxanes through hydrolytic polycondensation, leading to materials with interesting chemical properties such as the ability to form vinyl(dimethyl)siloxane replicas of polyfunctional matrices (Obrezkova et al., 2009).

Physical Properties Analysis

The physical properties of polymers derived from vinyl tris(dimethylsiloxy)silane, such as poly[(4-vinylphenyl)dimethylsilanol] and its copolymers with styrene, have been extensively studied. These investigations reveal how the conversion of silanes to silanols affects the stability, self-association through hydrogen bonding, and spontaneous condensation leading to cross-linking and insolubilization of the polymers (Lu et al., 1993).

Chemical Properties Analysis

The chemical properties of vinyl tris(dimethylsiloxy)silane are highlighted in its application in the synthesis of hyperbranched poly(siloxysilanes). The controllable approach to polymerization allows for the regulation of molecular weights and polydispersity, indicating the compound's significant role in tailoring the properties of poly(siloxysilane) materials (Wang et al., 2008).

科学研究应用

[(CH3)3SiO]3SiCH=CH2 [(CH_3)_3SiO]_3SiCH=CH_2 [(CH3)3SiO]3SiCH=CH2

. 由于其独特的化学结构,该化合物在科学研究中拥有广泛的应用,可以实现多种反应和功能化。以下是其在不同领域应用的综合分析:聚合物合成

乙烯基三(二甲基硅氧基)硅烷用于合成聚(硅氧烷),这是一种超支化聚合物 . 这些聚合物具有独特的特性,如低粘度、高溶解度和形成高度支化结构的能力。化合物中存在的乙烯基可以参与进一步的聚合反应,从而产生具有定制的机械和热性能的材料。

纳米复合材料的制造

在纳米技术领域,乙烯基三(二甲基硅氧基)硅烷用于制备硅基纳米复合材料 . 这些材料得益于纳米颗粒在聚合物基体中的增强分散性,从而提高了复合材料的整体强度、耐久性和热稳定性。

安全和危害

Vinyl tris(dimethylsiloxy)silane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised .

未来方向

The efficient synthesis of Vinyl tris(dimethylsiloxy)silane and its use in the production of highly branched starburst poly(siloxysilane) polymers represent a significant advancement . The presence of silicon-hydride or vinyl groups on the surface of these polymers allows for their functionalization with a wide variety of reagents , suggesting potential for diverse applications in the future.

作用机制

Target of Action

Vinyl tris(dimethylsiloxy)silane is a type of organosilicon compound, which is primarily used in organic synthesis and chemical modification . Its primary targets are the molecules in the materials it is used to modify, such as textiles, coatings, and adhesives .

Mode of Action

The compound interacts with its targets through a process known as hydrosilation . This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, resulting in the formation of highly branched starburst poly(siloxysilane) polymers . The polymerization of vinyl tris(dimethylsiloxy)silane yields a polymer structure that has silicon-hydride functional groups on the outer sphere .

Biochemical Pathways

The biochemical pathways affected by vinyl tris(dimethylsiloxy)silane are primarily related to the synthesis and modification of polymers . The compound’s ability to form highly branched polymers affects the properties of the materials it is used to modify, improving their adhesion, wear resistance, and weather resistance .

Pharmacokinetics

Its physical properties, such as its boiling point of 204°c , and its solubility in organic solvents , can influence its distribution and reactivity in the environment.

Result of Action

The result of vinyl tris(dimethylsiloxy)silane’s action is the formation of modified materials with improved properties. For example, in the polymer industry, it can be used as a modifier for textiles, coatings, and adhesives, enhancing their adhesion, wear resistance, and weather resistance .

Action Environment

The action of vinyl tris(dimethylsiloxy)silane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of aqueous base, as it is sensitive to such conditions . Additionally, its storage conditions can impact its stability and efficacy; it should be stored away from direct sunlight and kept away from sources of ignition and oxidizing agents .

属性

InChI |

InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYWTTZYMZXKNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21O3Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)